6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole
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Overview
Description
6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole is a complex organic compound characterized by its unique structure, which includes an indole core, pyrazole ring, and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyrazole and pyridine moieties through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in materials science for developing new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of 6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares structural similarities with 6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole, particularly in the presence of methoxy and phenyl groups.
Uniqueness
What sets this compound apart is its unique combination of an indole core, pyrazole ring, and pyridine moiety. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C28H24N4O2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-[2-[5-[2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole |
InChI |
InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32) |
InChI Key |
AMBZHNVCLPHAKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
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